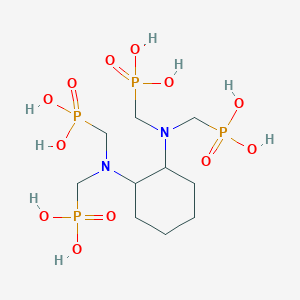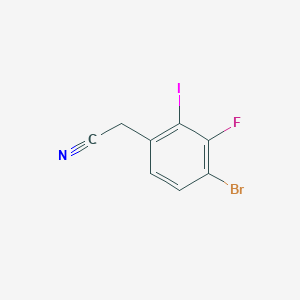
4-Bromo-3-fluoro-2-iodophenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-fluoro-2-iodophenylacetonitrile is an organic compound with the molecular formula C8H3BrFIN It is a halogenated derivative of phenylacetonitrile, featuring bromine, fluorine, and iodine substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-iodophenylacetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of phenylacetonitrile derivatives. For instance, a sequence of bromination, fluorination, and iodination reactions can be employed to introduce the respective halogen atoms at specific positions on the benzene ring. The reaction conditions often require the use of halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine monochloride (ICl) under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Bromo-3-fluoro-2-iodophenylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) for azidation, and Grignard reagents for alkylation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, alkyl, or other substituted derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
科学研究应用
4-Bromo-3-fluoro-2-iodophenylacetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of halogenated drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-3-fluoro-2-iodophenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2-Bromo-4-fluorophenylacetonitrile: A similar compound with bromine and fluorine substituents but lacking iodine.
4-Bromo-3-fluoro-2-iodophenol: Another halogenated derivative with a hydroxyl group instead of the acetonitrile group.
Uniqueness
4-Bromo-3-fluoro-2-iodophenylacetonitrile is unique due to the presence of three different halogen atoms on the benzene ring, which can significantly influence its reactivity and properties. This unique combination of halogens can provide distinct advantages in synthetic applications and biological activities compared to other halogenated derivatives.
属性
分子式 |
C8H4BrFIN |
|---|---|
分子量 |
339.93 g/mol |
IUPAC 名称 |
2-(4-bromo-3-fluoro-2-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-6-2-1-5(3-4-12)8(11)7(6)10/h1-2H,3H2 |
InChI 键 |
AWRLITRUDWCSSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CC#N)I)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



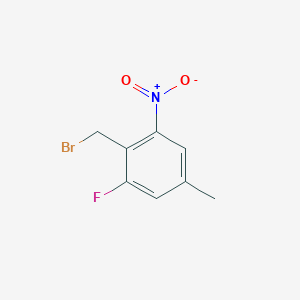
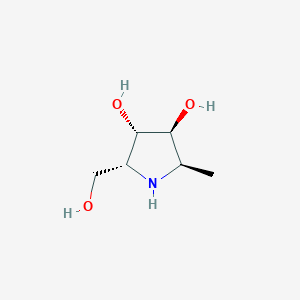
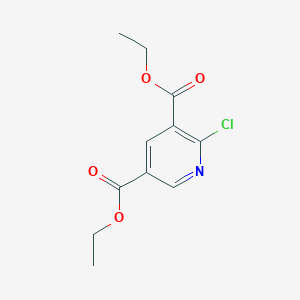
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide](/img/structure/B15204103.png)
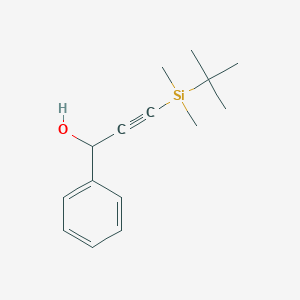
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
![N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide](/img/structure/B15204122.png)



